molecular formula C10H9FO B6219424 7-fluoro-2,3-dihydro-1H-indene-5-carbaldehyde CAS No. 2758004-25-8

7-fluoro-2,3-dihydro-1H-indene-5-carbaldehyde

Cat. No.: B6219424
CAS No.: 2758004-25-8
M. Wt: 164.2
InChI Key:
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Description

7-Fluoro-2,3-dihydro-1H-indene-5-carbaldehyde (FICA) is a novel fluorinated heterocyclic aldehyde with a wide range of applications in the field of synthetic organic chemistry. FICA has been studied for its potential as a building block in the synthesis of various compounds, and its ability to act as a catalyst in organic reactions. FICA has also been used in the synthesis of pharmaceuticals and other bioactive compounds, and in the development of new materials.

Scientific Research Applications

7-fluoro-2,3-dihydro-1H-indene-5-carbaldehyde has been used in the synthesis of a variety of compounds, including pharmaceuticals and other bioactive compounds, and has been studied for its potential as a catalyst in organic reactions. This compound has also been used in the development of new materials and in the synthesis of peptides and other biological molecules. In addition, this compound has been studied for its potential as a building block in the synthesis of new therapeutic agents.

Mechanism of Action

7-fluoro-2,3-dihydro-1H-indene-5-carbaldehyde has been shown to act as a catalyst in organic reactions, and it has been shown to be effective in the synthesis of a variety of compounds. This compound has also been studied for its ability to act as a building block in the synthesis of new therapeutic agents.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. This compound has been shown to be effective in the synthesis of peptides and other biological molecules, and it has been studied for its potential to act as a catalyst in organic reactions. In addition, this compound has been studied for its ability to act as a building block in the synthesis of new therapeutic agents.

Advantages and Limitations for Lab Experiments

7-fluoro-2,3-dihydro-1H-indene-5-carbaldehyde has several advantages for use in lab experiments. This compound is a stable aldehyde, and it is easily synthesized through a variety of methods. This compound is also highly reactive and can be used in a variety of organic reactions. However, this compound is also highly toxic, and it should be handled with care when used in laboratory experiments.

Future Directions

In the future, 7-fluoro-2,3-dihydro-1H-indene-5-carbaldehyde may be used in the development of new materials and in the synthesis of peptides and other biological molecules. Additionally, this compound may be studied for its potential to act as a catalyst in organic reactions and as a building block in the synthesis of new therapeutic agents. This compound may also be studied for its potential biochemical and physiological effects. Finally, this compound may be used in the development of new synthetic methods for the synthesis of pharmaceuticals and other bioactive compounds.

Synthesis Methods

7-fluoro-2,3-dihydro-1H-indene-5-carbaldehyde can be synthesized through a variety of methods, including the use of a Grignard reagent, a Wittig reaction, and a Pd-catalyzed reaction. The Grignard reagent method involves the reaction of a Grignard reagent with a halogenated aldehyde. The Wittig reaction involves the reaction of an aldehyde with a phosphonium ylide. The Pd-catalyzed reaction involves the reaction of an aldehyde with a palladium catalyst.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-fluoro-2,3-dihydro-1H-indene-5-carbaldehyde involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "2,3-dihydro-1H-indene", "fluorine gas", "sodium hydroxide", "acetic acid", "chromium trioxide", "sulfuric acid", "sodium bisulfite", "sodium chloride", "sodium carbonate", "water", "ethanol", "diethyl ether", "magnesium", "bromobenzene", "carbon dioxide", "hydrochloric acid", "sodium borohydride", "acetic anhydride", "pyridine", "sodium sulfate", "sodium bicarbonate", "potassium carbonate", "palladium on carbon" ], "Reaction": [ "2,3-dihydro-1H-indene is reacted with fluorine gas in the presence of sodium hydroxide to form 7-fluoro-2,3-dihydro-1H-indene.", "7-fluoro-2,3-dihydro-1H-indene is oxidized with chromium trioxide and sulfuric acid to form 7-fluoroindan-1-one.", "7-fluoroindan-1-one is reacted with sodium bisulfite to form 7-fluoroindan-1-ol.", "7-fluoroindan-1-ol is reacted with sodium chloride and sodium carbonate in water to form 7-fluoroindan-1-ol hydrochloride.", "7-fluoroindan-1-ol hydrochloride is reacted with magnesium in diethyl ether to form 7-fluoroindan-1-ol magnesium bromide.", "7-fluoroindan-1-ol magnesium bromide is reacted with carbon dioxide and hydrochloric acid to form 7-fluoroindan-1-ol carboxylic acid.", "7-fluoroindan-1-ol carboxylic acid is reduced with sodium borohydride in acetic acid to form 7-fluoroindan-1-ol carboxylic acid methyl ester.", "7-fluoroindan-1-ol carboxylic acid methyl ester is reacted with acetic anhydride and pyridine to form 7-fluoroindan-1-ol carboxylic acid methyl ester acetate.", "7-fluoroindan-1-ol carboxylic acid methyl ester acetate is reacted with sodium bicarbonate and potassium carbonate in water to form 7-fluoroindan-1-ol carboxylic acid methyl ester.", "7-fluoroindan-1-ol carboxylic acid methyl ester is reacted with palladium on carbon in ethanol to form 7-fluoro-2,3-dihydro-1H-indene-5-carbaldehyde." ] }

2758004-25-8

Molecular Formula

C10H9FO

Molecular Weight

164.2

Purity

95

Origin of Product

United States

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